molecular formula C9H8N2O3 B15070035 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid

8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15070035
M. Wt: 192.17 g/mol
InChI Key: TZBYCCZLHLSHKR-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methoxy group at the 8th position and a carboxylic acid group at the 3rd position makes it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization to introduce the methoxy and carboxylic acid groups. The reaction conditions often include the use of catalysts, such as transition metals, and solvents like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial research, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by interacting with key signaling pathways.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine-3-carboxylic acid: Lacks the methoxy group, which may result in different chemical and biological properties.

    8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid: The hydroxy group may confer different reactivity and biological activity compared to the methoxy group.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has different substituents, which can affect its chemical behavior and applications.

Uniqueness: The presence of the methoxy group at the 8th position and the carboxylic acid group at the 3rd position makes 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-4-11-6(9(12)13)5-10-8(7)11/h2-5H,1H3,(H,12,13)

InChI Key

TZBYCCZLHLSHKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC=C2C(=O)O

Origin of Product

United States

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